![molecular formula C15H13ClFNO2 B2388181 4-chloro-N-[2-(2-fluorophenoxy)ethyl]benzamide CAS No. 839693-48-0](/img/structure/B2388181.png)

4-chloro-N-[2-(2-fluorophenoxy)ethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

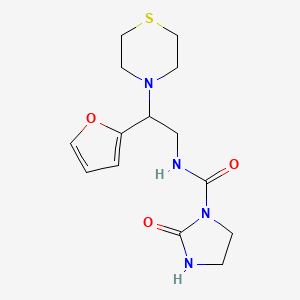

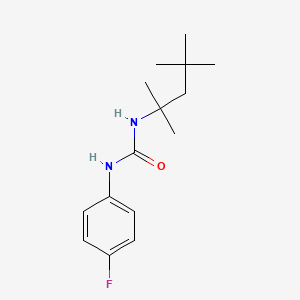

4-chloro-N-[2-(2-fluorophenoxy)ethyl]benzamide is a chemical compound with the molecular formula C15H13ClFNO2 . Its molecular weight is 293.72 .

Molecular Structure Analysis

The molecular structure of 4-chloro-N-[2-(2-fluorophenoxy)ethyl]benzamide consists of a benzamide group substituted with a chlorine atom and an ethyl group linked to a fluorophenoxy group .Scientific Research Applications

Anti-Inflammatory Applications

A series of N-arylidene-2-(4-chloro-2-(2-fluoro or chlorophenoxy)phenyl)acetic acid hydrazides was synthesized for their anti-inflammatory activity . These analogs exhibited moderate to excellent anti-inflammatory activity in carrageenan-induced rat paw edema assay . Among them, N-(3,4-dimethoxybenzylidene)-2-(4-chloro-2-(2-chlorophenoxy)phenyl)acetic acid hydrazide showed the highest anti-inflammatory activity relative to diclofenac sodium acid as a reference drug .

Pharmaceutical Testing

4-Chloro-N-[2-(2-fluorophenoxy)ethyl]benzamide is used in pharmaceutical testing . It serves as a high-quality reference standard for accurate results .

Chemical Analysis

This compound is also used in chemical analysis, including NMR, HPLC, LC-MS, UPLC & more . These techniques help in understanding the structure and properties of the compound .

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit cyclooxygenase-derived prostaglandin synthesis . This suggests that the compound may interact with cyclooxygenase enzymes, specifically COX-1 and COX-2 .

Mode of Action

Prostaglandins are lipid compounds that play key roles in inflammation, pain, and fever. By inhibiting their synthesis, the compound can potentially exert anti-inflammatory effects .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting cyclooxygenase enzymes, the compound can prevent the conversion of arachidonic acid to prostaglandin H2, the first step in the production of other prostaglandins . This can lead to a decrease in inflammation and pain.

Pharmacokinetics

Similar compounds have been suggested to be active oral agents based on in silico calculations . This suggests that the compound may have good absorption, distribution, metabolism, and excretion properties, which could impact its bioavailability.

Result of Action

The result of the compound’s action is likely a reduction in inflammation. In studies of similar compounds, moderate to excellent anti-inflammatory activity was observed . For example, one study found that a related compound reduced inflammation by 86% compared to a 61% reduction by the reference drug, diclofenac sodium .

properties

IUPAC Name |

4-chloro-N-[2-(2-fluorophenoxy)ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFNO2/c16-12-7-5-11(6-8-12)15(19)18-9-10-20-14-4-2-1-3-13(14)17/h1-8H,9-10H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEYCDKQPKMFOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCNC(=O)C2=CC=C(C=C2)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2388099.png)

![ethyl 1-{2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2388103.png)

![(2Z)-2-[5-(2-chlorobenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2,6-dimethylphenyl)ethanamide](/img/structure/B2388104.png)

![N-(4-chloro-2-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2388105.png)

![N-(2-methoxyphenyl)-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide](/img/structure/B2388111.png)

![9-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2388114.png)

![5-(3-isopropoxyphenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2388118.png)